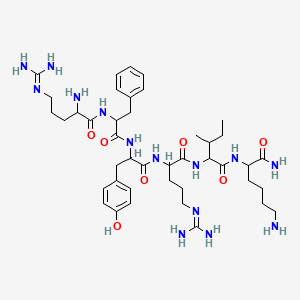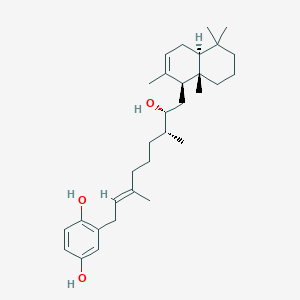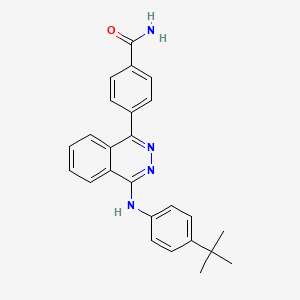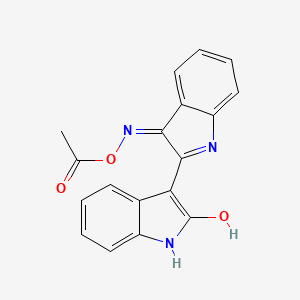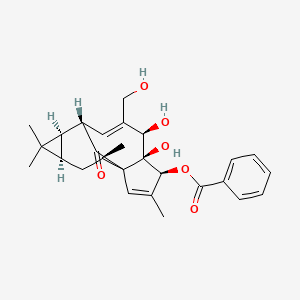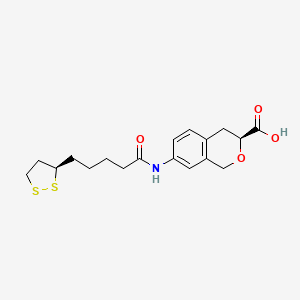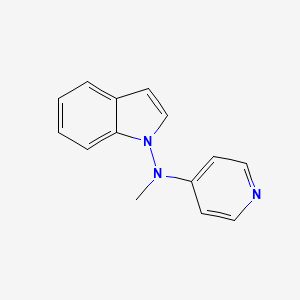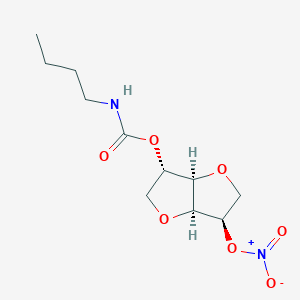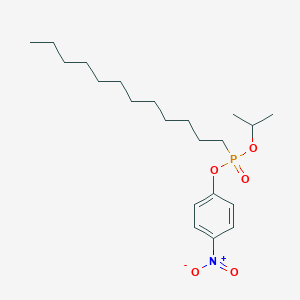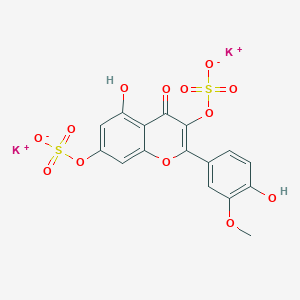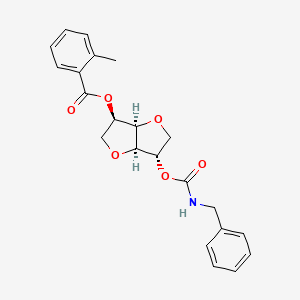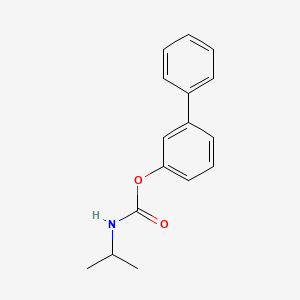
Isopropylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its role as a fatty acid amide hydrolase (FAAH) inhibitor. This compound has been studied for its potential therapeutic applications, particularly in modulating endocannabinoid signaling pathways. The compound’s structure consists of a biphenyl group attached to an isopropylcarbamic acid ester, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-ylamine with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Isopropylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Isopropylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting FAAH, which is involved in the degradation of endocannabinoids.
Medicine: Potential therapeutic applications in treating conditions such as pain, inflammation, and anxiety by modulating endocannabinoid signaling.
Mechanism of Action
The primary mechanism of action of Isopropylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of FAAH. FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including endocannabinoids like anandamide. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. The molecular targets include the active site of FAAH, where the compound binds and prevents the hydrolysis of endocannabinoids .
Comparison with Similar Compounds
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester (URB524): Another FAAH inhibitor with similar structure but different substituents on the biphenyl group.
Cyclohexylcarbamic Acid 3’- or 4’-Substituted Biphenyl-3-yl Esters: Variants with different substituents that affect their inhibitory potency and selectivity.
Uniqueness: Isopropylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific isopropyl group, which influences its binding affinity and selectivity for FAAH. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3-phenylphenyl) N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-12(2)17-16(18)19-15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18) |
InChI Key |
AOMCLMJYDMDVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B10849376.png)
